molecular formula C27H36ClFO5 B1215259 Cloderm

Cloderm

货号: B1215259
分子量: 495 g/mol
InChI 键: SXYZQZLHAIHKKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cloderm, also known as this compound, is a useful research compound. Its molecular formula is C27H36ClFO5 and its molecular weight is 495 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Atopic Dermatitis and Eczema

Clinical studies have demonstrated the effectiveness of Cloderm in treating atopic dermatitis and eczema. In Phase III trials, this compound was shown to provide rapid relief from symptoms with statistically significant improvements observed as early as Day 4 compared to placebo . A study involving pediatric patients indicated that approximately 75% experienced satisfactory outcomes without serious adverse effects .

Table 1: Clinical Trial Outcomes for Atopic Dermatitis

Study TypeSample SizeTreatment DurationResponse Rate (%)Adverse Events (%)
Phase III Trials10914 days754.4
Pediatric Study4414 days750

Psoriasis

This compound has also been evaluated for its efficacy in treating psoriasis. In clinical trials, patients showed significant improvement in their condition by Day 7, with continued benefits observed through Day 28. The low incidence of adverse reactions further supports its safety profile in this patient population .

Table 2: Clinical Trial Outcomes for Psoriasis

Study TypeSample SizeTreatment DurationResponse Rate (%)Adverse Events (%)
Phase III TrialsVaries28 daysSignificant improvement noted by Day 7Low incidence

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

  • Case Study: Atopic Dermatitis in Adults
    • A 59-year-old female presented with a pruritic rash unresponsive to previous treatments. After initiating therapy with this compound, marked improvement was noted within one week, with significant reduction in pruritus and overall patient satisfaction reported .
  • Case Study: Eczema Management
    • A pediatric patient with severe eczema was treated with this compound alongside tacrolimus ointment. The combination therapy resulted in significant improvements in dermatologic scores within two weeks, demonstrating the potential for enhanced efficacy when used in conjunction with other treatments .
  • Case Study: Contact Dermatitis
    • An adult male diagnosed with contact dermatitis showed rapid improvement after using this compound for two weeks. The treatment led to decreased erythema and scaling, confirming its effectiveness for this indication .

Safety Profile

The safety profile of this compound is generally favorable, with most adverse events being mild and localized, such as burning or irritation at the application site. In clinical trials, the incidence of serious adverse effects was low, reinforcing its suitability for long-term use in various patient populations .

属性

IUPAC Name

[2-(9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZQZLHAIHKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860498
Record name 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。